Alitame is a dipeptide artificial sweetener with a sweetening potency approximately 2000 times greater than sucrose [, ]. It is classified as a high-intensity sweetener, meaning it elicits a sweet taste at concentrations far lower than those required for sugars like sucrose []. Chemically, alitame is L-aspartyl-D-alanine 2,2,4,4-tetramethylthietanylamide []. Due to its intense sweetness, it has been investigated for use in various food products as a low-calorie sugar substitute [].
Alitame is derived from the amino acids L-aspartic acid and D-alanine. It belongs to the class of artificial sweeteners, specifically categorized as a dipeptide sweetener. The International Numbering System (INS) designates it as INS No. 956. According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA), alitame has an Acceptable Daily Intake (ADI) established at 0-1 mg/kg body weight .
The synthesis of alitame involves a multi-step process that combines two key intermediates: (S)-[2,5-dioxo-(4-thiazolidine)] acetic acid and (R)-2-amino-N-(2,2,4,4-tetramethyl-3-thietanyl) propanamide. The synthesis can be summarized in the following steps:
The molecular formula for alitame is with a molecular weight of approximately 317.43 g/mol. Its structure features:
Alitame participates in various chemical reactions typical of peptide compounds:
Alitame's mechanism of action primarily involves interaction with taste receptors on the tongue:
Alitame exhibits several notable physical and chemical properties:
Alitame finds extensive use across various sectors:
Alitame (L-α-aspartyl-N-(2,2,4,4-tetramethyl-3-thietanyl)-D-alaninamide) emerged from systematic research into dipeptide sweeteners initiated after the accidental discovery of aspartame in 1965. Developed by Pfizer Central Research in the early 1980s, alitame was engineered as a second-generation sweetener with enhanced properties compared to its predecessor. The molecule incorporates a novel thietane ring (a four-membered sulfur-containing heterocycle) in place of aspartame's methyl ester group. This structural modification yielded a compound approximately 2,000 times sweeter than sucrose and about 10 times sweeter than aspartame while exhibiting improved thermal stability [1] [5].
The core patent protection for alitame compositions was established through US Patent 4,254,154 ("Dipeptide Sweetener Compositions"), assigned to Pfizer. This intellectual property covered synergistic blends of alitame with bulking agents (sugar alcohols like xylitol or mannitol), potassium bicarbonate, glycyrrhizin, and other sweetness enhancers. The patent specifically claimed that these combinations improved alitame's solubility and flavor profile while maintaining stability—addressing key challenges for commercial application [2].
Subsequent patent innovation focused on delivery systems to enhance stability in specific food matrices. US Patent 4,997,659 ("Alitame Stability in Chewing Gum by Encapsulation") disclosed methods for coating alitame with hydrophobic materials (shellac, zein, cellulose derivatives) via fluidized bed coating or spray drying. This technology prevented degradation during chewing gum manufacturing and storage by creating a physical barrier against moisture and reactive ingredients [4].
Table 1: Key Patents Related to Alitame Development
Patent Number | Year | Assignee | Primary Focus | Technological Significance |
---|---|---|---|---|
US 4,254,154 | 1981 | Pfizer | Composition of matter | Core protection for alitame and synergistic blends |
US 4,997,659 | 1991 | Not specified | Encapsulation methods | Enhanced stability in chewing gum applications |
US 4,411,925 | 1983 | Pfizer | Structural analogs | Covered NH-CH(cyclopropyl) derivatives with 1200x sweetness |
Alitame's regulatory acceptance varies significantly across international markets, reflecting divergent risk assessment philosophies and administrative processes. The compound first gained approval in Australia, Mexico, and New Zealand during the 1990s, followed by China (where it carries the food additive code E956). These authorizations permitted use in multiple food categories including beverages, dairy products, confectionery, and tabletop sweeteners [3] [5].
Regulatory divergence became evident when comparing these approvals to the stalled petition in the United States. Despite submission of extensive safety data through Food Additive Petition (FAP) 6A3958 in 1986, alitame never achieved FDA authorization. Similarly, the European Food Safety Authority (EFSA) has not evaluated alitame for inclusion in the EU's approved sweetener list. The compound remains in regulatory limbo in these major markets—neither approved nor explicitly banned—creating significant challenges for global food manufacturers seeking ingredient standardization [3] [9].
Table 2: International Regulatory Status of Alitame
Jurisdiction | Approval Status | Approval Year | Key Regulatory Body | Designated Code |
---|---|---|---|---|
Mexico | Approved | Early 1990s | Federal Commission for Protection against Sanitary Risks | E956 |
Australia | Approved | 1990s | Food Standards Australia New Zealand | E956 |
New Zealand | Approved | 1990s | Food Standards Australia New Zealand | E956 |
China | Approved | 2000s | National Health Commission | E956 |
United States | Petition Withdrawn | N/A | Food and Drug Administration | N/A |
European Union | Not Evaluated | N/A | European Food Safety Authority | N/A |
The U.S. regulatory pathway for alitame began when Pfizer Central Research filed FAP 6A3958 in 1986, seeking amendment of 21 CFR Part 172 to permit alitame's use as a sweetening agent and flavor enhancer. The petition underwent initial review but encountered procedural delays characteristic of the FDA's resource-constrained evaluation process for food additives. When Danisco USA, Inc. (which acquired rights to the petition) formally withdrew it without prejudice on June 20, 2008, the action reflected strategic recalibration rather than safety concerns. The withdrawal notice explicitly stated it was "without prejudice to a future filing," indicating potential for resubmission should market conditions change [3].
This withdrawal occurred against a backdrop of systemic challenges in food additive regulation. The FDA operates under the 1958 Food Additives Amendment, which requires premarket approval for novel substances but lacks statutory deadlines for completion of safety reviews. This framework creates inherent bureaucratic bottlenecks, particularly for compounds without powerful commercial advocates. Danisco's decision coincided with FDA's regulatory reform initiative under HHS Secretary Tommy Thompson, which prioritized clearing backlogged petitions through withdrawal of "non-viable" proposals. The agency acknowledged that many petitions had become outdated, stating that completing action would require "obtaining further comment" before finalization—a resource-intensive process [6] [8].
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